molecular formula C14H16N2O2 B3026569 Benzyl 2-cyanopiperidine-1-carboxylate CAS No. 1017788-63-4

Benzyl 2-cyanopiperidine-1-carboxylate

Cat. No.: B3026569
CAS No.: 1017788-63-4
M. Wt: 244.29
InChI Key: NENRYYPPHIHDHC-UHFFFAOYSA-N
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Description

Benzyl 2-cyanopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H16N2O2 . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring, a cyanide group, and a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and cyanide sources under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 2-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-2-Cyanopiperidine: Similar in structure but lacks the benzyl ester group.

    2-Cyanopiperidine-1-carboxylate: Lacks the benzyl group.

    Benzyl 2-cyanopiperidine: Lacks the carboxylate group.

Uniqueness

Benzyl 2-cyanopiperidine-1-carboxylate is unique due to its combination of a piperidine ring, cyanide group, and benzyl ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

benzyl 2-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENRYYPPHIHDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662647
Record name Benzyl 2-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017788-63-4
Record name Benzyl 2-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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